molecular formula C13H11ClN4OS B6015773 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6015773
M. Wt: 306.77 g/mol
InChI Key: BOJDNIGFKMYMBO-UHFFFAOYSA-N
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Description

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a molecular formula of C18H16ClN5O2S This compound is part of the purine family, which is known for its significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form the 3-chlorophenylmethyl sulfanyl intermediate.

    Cyclization to form the purine ring: The intermediate is then reacted with a suitable purine precursor under basic conditions to form the purine ring structure.

    Methylation: The final step involves the methylation of the purine ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the purine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.

Scientific Research Applications

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of purine derivatives with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring structure allows it to mimic natural purine substrates, potentially inhibiting or modulating the activity of purine-related enzymes. The presence of the chlorophenyl and sulfanyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-ETHYL-6,9-DIHYDRO-1H-PURIN-6-ONE: Similar structure with an ethyl group instead of a methyl group.

    8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-PROPYL-6,9-DIHYDRO-1H-PURIN-6-ONE: Similar structure with a propyl group instead of a methyl group.

Uniqueness

The uniqueness of 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

8-[(3-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJDNIGFKMYMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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